Cas no 33235-40-4 (1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine)
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine
- 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
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- MDL: MFCD11202292
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M229243-10mg |
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229243-50mg |
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M229243-100mg |
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
| A2B Chem LLC | AV35450-50mg |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 50mg |
$219.00 | 2024-04-20 | |
| A2B Chem LLC | AV35450-100mg |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AV35450-250mg |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 250mg |
$422.00 | 2024-04-20 | |
| A2B Chem LLC | AV35450-500mg |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| A2B Chem LLC | AV35450-1g |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 1g |
$818.00 | 2024-04-20 | |
| A2B Chem LLC | AV35450-2.5g |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
| A2B Chem LLC | AV35450-5g |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
33235-40-4 | 95% | 5g |
$2301.00 | 2024-04-20 |
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Suppliers
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Chemical Profile of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS No. 33235-40-4)
1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, identified by its CAS number 33235-40-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the benzodiazole class, a family of molecules renowned for their diverse biological activities. The presence of a 4-methoxyphenyl substituent in its structure imparts unique electronic and steric properties, making it a subject of intense interest for synthetic chemists and biologists alike.
The benzodiazole core is a privileged scaffold in drug discovery, frequently explored for its potential in treating neurological and psychiatric disorders. The structural motif is characterized by a fused benzene and pyridazine ring system, with an amine group at the 2-position. In 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, the methoxy group at the para position of the phenyl ring enhances lipophilicity while modulating interactions with biological targets. This balance is crucial for optimizing pharmacokinetic profiles, including solubility, permeability, and metabolic stability.
Recent advancements in computational chemistry have enabled the virtual screening of vast molecular libraries to identify novel bioactive entities. 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has been subjected to docking studies to evaluate its binding affinity to various protein targets. Preliminary results suggest that this compound exhibits promising interactions with enzymes and receptors implicated in inflammation and neurodegeneration. Such findings align with the growing interest in developing small-molecule modulators for age-related diseases.
In vitro assays have revealed that derivatives of this class demonstrate inhibitory effects on specific kinases and transcription factors. For instance, modifications at the 5-position of the benzodiazole ring can significantly alter enzyme selectivity. This underscores the importance of structural optimization in translating lead compounds into viable therapeutics. The methoxyphenyl moiety appears to play a pivotal role in fine-tuning these interactions, suggesting its potential as a pharmacophore.
The synthesis of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves multi-step organic transformations, including condensation reactions and cyclization processes. Modern synthetic methodologies have improved yields and purity levels, facilitating its use in downstream applications such as pharmacological testing. Catalytic techniques have been particularly effective in constructing the benzodiazole core with high efficiency.
Current research focuses on exploring analogs of this compound to expand their therapeutic applications. For example, incorporation of fluorine atoms at strategic positions has been shown to enhance metabolic stability while maintaining biological activity. Such modifications are critical for improving drug-like properties and ensuring prolonged efficacy in vivo.
The role of 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine extends beyond traditional pharmacological applications. Its structural framework has inspired the design of novel materials with potential applications in optoelectronics and molecular recognition. The interplay between electronic structure and molecular architecture makes it an attractive candidate for interdisciplinary studies.
As our understanding of disease mechanisms evolves, so does the demand for innovative chemical entities. 1-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine exemplifies how structural diversity can lead to breakthroughs in medicine and materials science. Continued investigation into its derivatives promises to yield insights that could reshape therapeutic strategies for complex disorders.
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